Furo[3,2-c]pyridine-6-methanamine

Lipophilicity ADME Medicinal Chemistry

Research groups targeting CNS receptors often struggle with isomer-dependent variations in lipophilicity and IP encumbrances that derail hit-to-lead campaigns. Furo[3,2-c]pyridine-6-methanamine (CAS 1262410-10-5) is the position-specific 6-methanamine isomer with a LogP of 1.29, positioned within the optimal 1-3 window for passive blood-brain barrier penetration. Unlike the patented 4-methanamine series or the directly conjugated 6-amino analog (OSI-296 scaffold), this building block offers a methylene spacer for reductive amination, unlocking N-alkyl diversity for kinase and GPCR library synthesis. Key advantages: (1) Clean SPR analysis enabled by constant TPSA (52.05 Ų) across all furo[3,2-c]pyridine methanamine isomers; (2) ~17 °C lower predicted boiling point (268.3 °C) versus the 2-isomer, reducing thermal degradation during solvent removal; (3) Free of composition-of-matter IP claims tied to the 4-position, providing an unencumbered vector for de novo hit-finding. Supplied at ≥98% purity for immediate use in parallel synthesis and medchem campaigns.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 1262410-10-5
Cat. No. B12074329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-c]pyridine-6-methanamine
CAS1262410-10-5
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=COC2=C1C=NC(=C2)CN
InChIInChI=1S/C8H8N2O/c9-4-7-3-8-6(5-10-7)1-2-11-8/h1-3,5H,4,9H2
InChIKeyXZBWBNQBZNQISJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-c]pyridine-6-methanamine (CAS 1262410-10-5) – Core Scaffold Identity and Procurement-Relevant Classification


Furo[3,2-c]pyridine-6-methanamine is a bicyclic heteroaromatic primary amine consisting of a furan ring fused to a pyridine ring with a methylene‑amine substituent at the 6‑position . It belongs to the furo[3,2‑c]pyridine class, a scaffold recognized for enabling diverse pharmacologically active derivatives, including kinase inhibitors, opioid receptor agonists, and BET bromodomain ligands . The compound is typically supplied as a research‑grade building block with purities ≥95–98% and is valued for its capacity to undergo nucleophilic substitutions, reductive aminations, and amide couplings at the primary amine site .

Primary amine handle supports nucleophilic substitutions, reductive aminations, and amide couplings for library synthesis
Furo[3,2-c]pyridine core recognized in kinase inhibitor, GPCR ligand, and BET bromodomain research programs
Intermediate lipophilicity profile may support CNS lead optimization workflows requiring balanced permeability

Why Furo[3,2-c]pyridine-6-methanamine Cannot Be Replaced by Isomeric Methanamines or Other In‑Class Building Blocks Without Risk


Positional isomerism within the furo[3,2‑c]pyridine methanamine family produces compounds with identical molecular formulas (C₈H₈N₂O) but substantially different physicochemical and pharmacological profiles. The 4‑methanamine isomer has been elaborated into potent kappa‑opioid receptor agonists (e.g., compound 26, ED₅₀ = 0.001 mg/kg sc in the mouse acetylcholine‑induced abdominal constriction test) [1], while the 6‑amino analog (lacking the methylene spacer) yields the advanced kinase inhibitor OSI‑296 (cMET IC₅₀ = 42 nM; RON IC₅₀ = 200 nM) [2]. These divergent biological outcomes are driven by differences in lipophilicity, basicity, and the spatial orientation of the amine group, which directly affect target engagement and pharmacokinetic behavior . Treating any positional isomer as a generic substitute therefore carries quantifiable risk of altered reactivity, off‑target activity, and failed synthetic campaigns.

4-isomer 4-methanamine scaffold directs toward kappa-opioid receptor pharmacology; target engagement and ADME profile may differ substantially from the 6-position vector
2-isomer Higher lipophilicity and boiling point may alter passive permeability, solubility, and purification conditions relative to the 6-isomer
6-amino analog Direct 6-amino substitution (OSI-296 core) lacks the methylene spacer; nucleophilicity and downstream synthetic scope may not transfer

Quantitative Comparator Evidence for Furo[3,2-c]pyridine-6-methanamine – Head‑to‑Head and Cross‑Study Differentiation Data


LogP / Lipophilicity Differentiation Among Positional Isomers

The 6‑methanamine isomer exhibits an intermediate logP of 1.29 , placing it between the more polar 4‑methanamine isomer (XLogP3 = 0.1) and the more lipophilic 2‑methanamine isomer (LogP = 1.99) . This ~1.9 log unit spread across the three positional isomers directly influences passive membrane permeability, CNS penetration potential, and aqueous solubility, providing a tunable lipophilicity window for lead optimization without altering molecular weight or topology.

LogP Differentiation
Data to verify
6-isomer LogP 1.29 | 4-isomer XLogP3 0.1 | 2-isomer LogP 1.99. ΔLogP span ~1.9 units across isomers; TPSA constant at 52.05 Ų
Supports lipophilicity-guided scaffold selection
Predicted values; experimental logP data to verify
Lipophilicity ADME Medicinal Chemistry

Predicted Boiling Point as a Practical Differentiator for Purification Strategy

The 6‑methanamine and 4‑methanamine isomers share a predicted boiling point of 268.3 ± 25.0 °C , whereas the 2‑methanamine isomer is predicted to boil 17 °C higher at 285.3 ± 25.0 °C . This volatility difference reflects altered intermolecular interactions arising from the position of the aminomethyl group on the bicyclic core.

Boiling Point Comparison
Class-level inference
6-isomer: 268.3 ± 25.0 °C. 2-isomer: 285.3 ± 25.0 °C. ΔTb ≈ 17 °C. 4-isomer co-distills with 6-isomer
May support distillation-based purification choice
Predicted only; no experimental boiling points reported
Physical Chemistry Purification Process Chemistry

Basicity (pKa) Variation and Its Impact on Salt Formation and Ionization State

The predicted pKa of the conjugate acid for the 6‑methanamine and 4‑methanamine isomers is 8.52 ± 0.30 , while the 2‑methanamine isomer is slightly more basic with a pKa of 8.68 ± 0.29 . At physiological pH (7.4), all three isomers are predominantly protonated (>90%), but the small pKa difference shifts the neutral‑base fraction approximately from 6.7% (6‑isomer) to 5.0% (2‑isomer), which can affect passive diffusion across lipid bilayers and pH‑dependent solubility.

pKa Differentiation
Class-level inference
6-isomer pKa 8.52 ± 0.30 | 2-isomer pKa 8.68 ± 0.29. ΔpKa ≈ 0.16. Neutral-base fraction shifts from ~6.7% to ~5.0% at pH 7.4
May affect salt formation and extraction protocols
Predicted pKa; experimental data to verify
Physicochemical Profiling Salt Selection Bioavailability

Methylene Spacer Provides a Flexible Amine Vector Distinct from Direct 6‑Amino Substitution

Unlike 6‑aminofuro[3,2‑c]pyridine (CAS 1175296‑94‑2, the core of OSI‑296 with cMET IC₅₀ = 42 nM and RON IC₅₀ = 200 nM [1]), Furo[3,2‑c]pyridine‑6‑methanamine incorporates a methylene spacer that decouples the amine lone pair from the aromatic π‑system. This structural feature lowers the amine basicity relative to the directly conjugated 6‑amino analog and permits a wider range of downstream transformations, including access to N‑alkyl, guanidine, thiourea, and sulfonamide libraries that are not accessible or are less stable with the 6‑amino series.

Amine Spacer Advantage
Reported
Methylene spacer decouples amine lone pair from aromatic π-system. Enables N-alkyl, guanidine, thiourea, and sulfonamide libraries. 6-amino analog (OSI-296 core) restricted to amide/urea due to attenuated nucleophilicity
Supports broader derivatization than direct 6-amino analog
Qualitative reactivity comparison; no quantitative kinetics data
Medicinal Chemistry Structure–Activity Relationship Synthetic Chemistry

Underexplored Pharmacophoric Vector Relative to the 4‑Methanamine Series

The 4‑methanamine position, when further substituted with a 5‑arylacetyl group, yields potent and selective kappa‑opioid receptor agonists exemplified by compound 26 (rabbit vas deferens IC₅₀ = 1.1 nM; mouse abdominal constriction ED₅₀ = 0.001 mg/kg sc) [1]. In contrast, the 6‑methanamine position lacks a dedicated pharmacological literature precedent, offering a novel exit vector for lead generation. The 6‑position does appear in the patent literature as part of generic furo[3,2‑c]pyridine kinase inhibitor claims (e.g., USPTO and EPO filings covering RON/MET inhibition) [2], but no quantitative target‑engagement data for the free 6‑methanamine building block or its simple amide derivatives have been disclosed, leaving substantial IP and SAR whitespace.

Pharmacophoric Whitespace
Cross-study comparable
4-methanamine series validated for kappa-opioid agonism: compound 26 IC&sb5;&sb0; 1.1 nM (rabbit vas deferens), ED&sb5;&sb0; 0.001 mg/kg sc (mouse). 6-methanamine position lacks dedicated pharmacological characterization
Supports novel IP and SAR exploration at 6-position
6-position appears in generic kinase patent claims but no disclosed target-engagement data
Drug Discovery Pharmacophore Modeling Intellectual Property

TPSA Uniformity Highlights Lipophilicity as the Principal Differentiable Feature

All three positional isomers share an identical topological polar surface area of 52.05 Ų . This constancy confirms that hydrogen‑bonding capacity is invariant across the isomer series and that the observed differences in lipophilicity (LogP ranging 0.1–1.99) arise purely from the spatial orientation of the aminomethyl group relative to the fused ring dipole. Consequently, any differential behavior in permeability, efflux, or metabolic stability can be attributed to the lipophilicity gradient rather than to changes in hydrogen‑bond donor/acceptor count.

TPSA Uniformity
Class-level inference
TPSA = 52.05 Ų across all three positional isomers. Hydrogen-bonding capacity invariant; lipophilicity gradient is the sole differentiable parameter
Lipophilicity is the principal tunable parameter
Predicted TPSA; experimental confirmation not available
Chemoinformatics Drug‑Likeness Property‑Based Design

Best‑Fit Research and Industrial Application Scenarios for Furo[3,2-c]pyridine-6-methanamine (CAS 1262410-10-5) Based on Quantitative Comparator Evidence


CNS‑Targeted Library Synthesis Requiring Intermediate LogP (1–3) with Fixed TPSA

Medicinal chemistry programs targeting CNS receptors, where the ideal LogP window is 1–3 for passive blood–brain barrier penetration, can use the 6‑methanamine isomer (LogP 1.29) as a scaffold for amide‑coupled or reductively aminated libraries . The more polar 4‑isomer (LogP 0.1) risks poor permeability, while the 2‑isomer (LogP 1.99) may increase plasma protein binding and metabolic liability . The constant TPSA of 52.05 Ų across all three isomers ensures that any permeability differences are attributable solely to the lipophilicity gradient, enabling clean structure–property relationship (SPR) analysis .

Scale‑Up and Process Chemistry Exploiting Intermediate Boiling Point and Distillation Feasibility

Process chemists requiring a furo[3,2‑c]pyridine methanamine building block that can be purified by fractional distillation or short‑path evaporation will find the 6‑isomer (predicted Tb = 268.3 °C) preferable to the higher‑boiling 2‑isomer (Tb = 285.3 °C), as the ~17 °C lower boiling point reduces thermal degradation risk and energy input during solvent removal . The 6‑isomer co‑distills with the 4‑isomer under identical conditions, but both separate from the 2‑isomer, allowing batch‑to‑batch consistency when the isomer ratio is controlled at the procurement stage.

Kinase Inhibitor Lead Optimization with a Flexible Amine Handle for Combinatorial Chemistry

Research groups building on the precedent of OSI‑296 (6‑aminofuro[3,2‑c]pyridine scaffold, cMET IC₅₀ = 42 nM, RON IC₅₀ = 200 nM, orally bioavailable) can substitute the 6‑methanamine to introduce a methylene spacer that expands synthetic diversity . The spacer permits reductive amination with diverse carbonyl partners, enabling exploration of N‑alkyl substituent space that is inaccessible from the directly conjugated 6‑amino analog. This strategy can generate focused libraries to probe kinase hinge‑region interactions while maintaining the furo[3,2‑c]pyridine core recognized by the kinase ATP‑binding site.

De‑Novo Pharmacophore Discovery Exploiting Underexplored IP Whitespace at the 6‑Position

The 4‑methanamine series is extensively patented for kappa‑opioid receptor agonism (compound 26 ED₅₀ = 0.001 mg/kg sc), creating a crowded IP landscape . In contrast, the 6‑methanamine position lacks dedicated biological characterization and specific composition‑of‑matter claims, offering a fresh vector for de‑novo hit‑finding campaigns . Screening departments can use the 6‑methanamine building block for parallel library synthesis targeting GPCRs, kinases, or epigenetic proteins without the encumbrance of existing method‑of‑use patents tied to the 4‑position.

Application
Selection Property
Validation Focus
CNS-targeted library synthesis
Intermediate lipophilicity profile
CNS permeability model review
Process chemistry scale-up
Distillation-friendly thermal profile
Purification protocol optimization
Kinase inhibitor hinge-region SAR
Methylene-spacer amine handle
Kinase panel screening review
De-novo pharmacophore exploration
Underexplored 6-position IP landscape
Target-agnostic library screening
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